molecular formula C16H13BrN4O2 B2694543 5-bromo-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)furan-2-carboxamide CAS No. 1172003-90-5

5-bromo-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)furan-2-carboxamide

Cat. No.: B2694543
CAS No.: 1172003-90-5
M. Wt: 373.21
InChI Key: DBYKAMJEBQKXEQ-UHFFFAOYSA-N
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Description

5-bromo-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)furan-2-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a bromine atom, a furan ring, and a pyridazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)furan-2-carboxamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Amination: The amino group is introduced via nucleophilic substitution reactions, often using amines or ammonia.

    Coupling with Pyridazine: The pyridazine moiety is typically introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyridazine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the nitro groups or double bonds within the pyridazine ring, often using reagents like hydrogen gas (H2) with palladium on carbon (Pd/C).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents (e.g., NBS), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione, while reduction of the pyridazine ring can produce dihydropyridazine derivatives.

Scientific Research Applications

5-bromo-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)furan-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Biological Studies: The compound is used in studies exploring its effects on various biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer research, it may target kinases or other proteins involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(4-(pyridin-3-yl)phenyl)furan-2-carboxamide
  • 5-bromo-N-(4-(pyrimidin-2-yl)phenyl)furan-2-carboxamide
  • 5-bromo-N-(4-(pyrazin-2-yl)phenyl)furan-2-carboxamide

Uniqueness

Compared to similar compounds, 5-bromo-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)furan-2-carboxamide is unique due to the presence of the 6-methylpyridazin-3-yl group, which may confer distinct biological activities and binding affinities. This structural feature can influence the compound’s pharmacokinetics and pharmacodynamics, making it a valuable candidate for further research and development.

Properties

IUPAC Name

5-bromo-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN4O2/c1-10-2-9-15(21-20-10)18-11-3-5-12(6-4-11)19-16(22)13-7-8-14(17)23-13/h2-9H,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBYKAMJEBQKXEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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